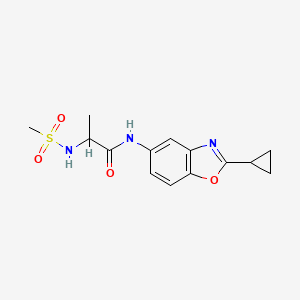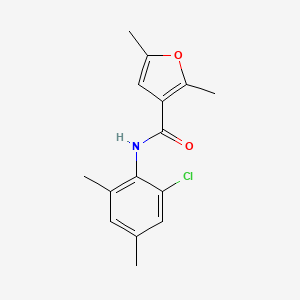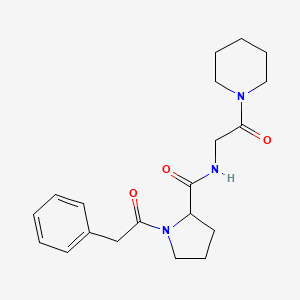
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide, also known as BZP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
科学研究应用
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. This compound has been shown to have high selectivity for CAIX over other carbonic anhydrase isoforms, making it a promising candidate for further investigation as an anti-cancer agent.
This compound has also been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. This compound has been shown to modulate the activity of the endocannabinoid system in a way that is distinct from other compounds that target this system, making it a valuable tool for further investigation.
作用机制
The mechanism of action of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide is complex and not fully understood. It has been shown to interact with a variety of targets in the body, including carbonic anhydrase IX, the endocannabinoid system, and voltage-gated sodium channels. This compound has also been shown to have effects on intracellular calcium signaling and to modulate the activity of GABA receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-tumor effects in vitro and in vivo, likely due to its inhibition of carbonic anhydrase IX. This compound has also been shown to modulate pain sensation and to have anxiolytic effects in animal models. Additionally, this compound has been shown to have effects on cardiovascular function and to modulate the activity of the immune system.
实验室实验的优点和局限性
One advantage of using N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide in lab experiments is its high selectivity for carbonic anhydrase IX. This makes it a valuable tool for investigating the role of this enzyme in cancer. Additionally, this compound's unique effects on the endocannabinoid system make it a useful tool for studying this system in more detail.
One limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that target the same systems. Additionally, this compound's mechanism of action is not fully understood, which makes it more difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide. One area of interest is further investigation of its potential as an anti-cancer agent. This could involve studies on its efficacy in animal models of cancer, as well as investigations into its mechanism of action.
Another potential future direction is further investigation of this compound's effects on the endocannabinoid system. This could involve studies on its effects on pain sensation, appetite regulation, and mood, as well as investigations into its interactions with other compounds that target this system.
Finally, future research could focus on developing more potent analogs of this compound that target the same systems. This could involve modifications to the chemical structure of this compound to increase its potency and selectivity.
合成方法
The synthesis method for N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide involves several steps. First, 2-amino-5-cyclopropyl-1,3-benzoxazole is reacted with methyl chloroformate to form the corresponding carbamate. This is then reacted with methanesulfonyl chloride to form the final product, this compound. The purity of the final product can be verified using analytical techniques such as HPLC and NMR spectroscopy.
属性
IUPAC Name |
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8(17-22(2,19)20)13(18)15-10-5-6-12-11(7-10)16-14(21-12)9-3-4-9/h5-9,17H,3-4H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZIQCFEXJCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
